Quercimeritrin

Descripción

Contextualizing Quercimeritrin as a Flavonoid Glycoside

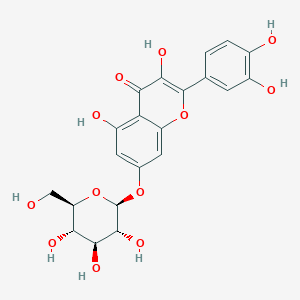

This compound, also known as quercetin-7-O-β-D-glucopyranoside, is a naturally occurring chemical compound classified as a flavonoid glycoside. medchemexpress.comnih.govmdpi.com Flavonoids are a diverse group of plant secondary metabolites characterized by a polyphenolic structure. The basic flavonoid skeleton consists of two phenyl rings (A and B) and a heterocyclic ring (C). nih.gov In the case of this compound, the core structure is that of quercetin, a well-studied flavonol, which is a subclass of flavonoids. medchemexpress.comkoreascience.kr What distinguishes this compound is the attachment of a β-D-glucopyranoside (a glucose molecule) at the 7-hydroxyl group of the quercetin aglycone via a glycosidic bond. nih.govcaymanchem.com This glycosylation significantly influences the compound's physical and chemical properties, including its solubility and bioavailability. ontosight.aidrugfuture.com

Significance of this compound in Contemporary Phytochemical Research

This compound has garnered considerable attention in modern phytochemical research due to its diverse and promising biological activities. ontosight.aiusu.edu As a naturally occurring derivative of quercetin, it is investigated for its potential therapeutic applications, which are often linked to its antioxidant and anti-inflammatory properties. caymanchem.comontosight.aifrontiersin.org The presence of this compound in various medicinal plants has prompted studies to explore its role in the observed health benefits of these traditional remedies. mdpi.comresearchgate.net Furthermore, its specific chemical structure, particularly the position of the glycosidic linkage, is a subject of interest for understanding structure-activity relationships among flavonoid glycosides. mdpi.com Contemporary research is focused on elucidating its mechanisms of action at the molecular level and exploring methods for its sustainable production. usu.edud-nb.info

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYUPYFXSSMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964161 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-50-9 | |

| Record name | Quercimeritrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ethnobotanical Perspectives of Quercimeritrin

Botanical Distribution and Plant Sources

The distribution of Quercimeritrin is widespread throughout the plant kingdom. It has been identified in numerous plant families and species, indicating its synthesis by a variety of metabolic pathways.

This compound has been isolated and identified from a significant number of plant species. These plants belong to various families, including Ginkgoaceae, Asteraceae (Compositae), Fabaceae (Leguminosae), and Theaceae. nih.govmedchemexpress.com Notable species include Ginkgo biloba, Camellia sinensis (tea), and Vigna angularis (azuki bean). nih.govmedchemexpress.comresearchgate.net The compound has also been reported in plants such as Ixeridium dentatum, Derris scandens, Spiranthes vernalis, Brasenia schreberi, and Sophora japonica. nih.govmedchemexpress.comcaymanchem.com Further research has confirmed its presence in species from genera like Aristolochia, Chrysanthemum, and Gossypium (cotton). wikidata.orgcaymanchem.com

Table 1: Plant Species Containing this compound This table is interactive. You can sort the data by clicking on the headers.

| Family | Genus | Species | Common Name |

| Asteraceae | Achillea | Achillea millefolium | Yarrow |

| Asteraceae | Ixeridium | Ixeridium dentatum | - |

| Asteraceae | Galinsoga | Galinsoga parviflora | Gallant Soldier |

| Asteraceae | Chrysanthemum | Chrysanthemum segetum | Corn Marigold |

| Aristolochiaceae | Aristolochia | Aristolochia cucurbitifolia | - |

| Cabotaceae | Brasenia | Brasenia schreberi | Watershield |

| Fabaceae | Derris | Derris scandens | - |

| Fabaceae | Vigna | Vigna angularis | Azuki Bean |

| Fabaceae | Sophora | Sophora japonica | Japanese Pagoda Tree |

| Ginkgoaceae | Ginkgo | Ginkgo biloba | Ginkgo |

| Malvaceae | Gossypium | Gossypium hirsutum | Upland Cotton |

| Orchidaceae | Spiranthes | Spiranthes vernalis | Spring Ladies' Tresses |

| Theaceae | Camellia | Camellia sinensis | Tea Plant |

The accumulation of this compound is not uniform throughout the plant; it is often concentrated in specific tissues and organs. In plants, secondary metabolites like flavonoids are typically found in vacuoles of various cell types. nih.gov The distribution within a plant can be influenced by factors such as developmental stage and environmental stress. nih.govscielo.org.mx

Research has shown that this compound is frequently found in the leaves of plants. For example, it has been isolated from the leaves of Ixeridium dentatum, Brasenia schreberi, Aristolochia cucurbitifolia, and the cotton plant (Gossypium sp.). wikidata.orgmedchemexpress.comcaymanchem.commdpi.com In other species, it is concentrated in different parts. It is found in the flower petals of Chrysanthemum segetum and the seeds of the azuki bean (Vigna angularis). wikidata.orgresearchgate.net The transport of such compounds within the plant is facilitated by vascular tissues, primarily the xylem and phloem, which distribute water, minerals, and organic compounds to various plant organs. libretexts.org The specific localization in tissues like leaves and flowers suggests a potential role in protecting the plant from environmental stressors such as UV radiation or in attracting pollinators. nih.gov

Specific Plant Species Identified Containing this compound

Ethnobotanical Investigations Related to this compound-Containing Plants

Ethnobotany, the study of the relationship between people and plants, provides valuable insights into the traditional uses of medicinal flora. Many plants containing this compound have a long history of use in indigenous medicinal systems worldwide.

The traditional uses of plants are often linked to their chemical constituents. Plants containing this compound have been employed to treat a wide array of ailments. For instance, in Australian Aboriginal medicine, a paste made from various parts of medicinal plants is applied to wounds and sores and to relieve body pain. mdpi.com Specifically, Ageratum conyzoides is used to enhance wound healing, a practice also seen in Nigeria. mdpi.com Calophyllum inophyllum is used traditionally in India for rheumatism, and Aboriginal people use it to ease body pain. mdpi.com

In a survey of medicinal plants in Morocco, species from families known to produce this compound, such as Fabaceae, were documented for treating digestive disorders, bacterial infections, and inflammation. ms-editions.cl Achillea millefolium, which contains this compound, has been traditionally used for its anxiolytic and antioxidant properties. nih.gov These traditional applications often form the basis for modern pharmacological research, which seeks to identify the bioactive compounds responsible for the observed therapeutic effects. mdpi.com

The documentation of traditional plant knowledge relies on systematic and rigorous methodologies to ensure accuracy and validity. Ethnobotanical research employs a combination of qualitative and quantitative methods. biologynotesonline.com

Data Collection Methods:

Fieldwork and Interviews: This is the cornerstone of ethnobotanical research. It involves direct interaction with indigenous communities and traditional healers. scribd.comgoogle.com Researchers use various interview techniques, including unstructured, semi-structured, and structured interviews, to gather in-depth information about plant uses, local names, and preparation methods. google.comresearchgate.net

Direct Observation and Participatory Research: Researchers may live within a community to observe the collection, preparation, and administration of medicinal plants firsthand. google.com This participatory approach helps in understanding the cultural context of plant use. google.com

Questionnaires and Surveys: Standardized questionnaires can be used to collect quantitative data from a larger population, allowing for statistical analysis of plant use patterns. scribd.comresearchgate.net

Herbarium and Voucher Specimen Collection: Proper botanical identification is crucial. Researchers collect plant specimens (voucher specimens) which are then identified by taxonomists and stored in herbaria. scribd.com These collections serve as a permanent record for future reference and verification. biologynotesonline.com

Literature Review: Reviewing historical texts, anthropological records, and previous scientific studies provides a historical context and helps in cross-verifying information. biologynotesonline.comscribd.com

Validation of Data:

Triangulation: Information is cross-checked between multiple informants and different data collection methods to ensure reliability. google.com

Quantitative Ethnobotany: Indices such as the Use Value (UV) and Informant Agreement Ratio (IAR) are used to quantitatively assess the relative importance of a particular plant species within a community. jppres.com

Consistency Checks: Some researchers conduct follow-up interviews with the same individuals to check for the consistency of the information provided over time. bioone.org

These methodologies allow ethnobotanists to create a comprehensive and validated record of traditional botanical knowledge, which can guide future phytochemical and pharmacological studies. researchgate.net

Biosynthesis and Metabolic Pathways of Quercimeritrin

General Flavonoid Biosynthetic Pathway

Flavonoids, including the precursor to Quercimeritrin, are synthesized through a well-established pathway that is central to the secondary metabolism of most plants. sci-hub.senih.gov

The journey to this compound begins with the phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. nih.govfrontiersin.org This pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, a key intermediate. nih.govwikipedia.orgresearchgate.net The initial and committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL). nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov The final step of this general pathway involves 4-coumarate: CoA ligase (4CL), which adds a co-enzyme A (CoA) unit to p-coumaric acid, yielding p-coumaroyl-CoA. nih.govroyalsocietypublishing.org This molecule serves as a crucial branching point, directing carbon flow into various metabolic routes, including the flavonoid biosynthesis pathway. nih.gov

The formation of the quercetin aglycone, the core structure of this compound, proceeds from p-coumaroyl-CoA through a series of enzymatic reactions. The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netresearchgate.netkoreascience.kr This chalcone is then stereospecifically cyclized into naringenin by the enzyme chalcone isomerase (CHI). researchgate.netbiotech-asia.org

Naringenin is a critical intermediate that can be further modified to produce various classes of flavonoids. biotech-asia.org To form quercetin, naringenin is first hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. frontiersin.orgkoreascience.kr Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (taxifolin). frontiersin.orgresearchgate.net Finally, flavonol synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of dihydroquercetin, resulting in the formation of the flavonol, quercetin. frontiersin.orgkoreascience.kr

Table 1: Key Enzymes in the Biosynthesis of Quercetin Aglycone

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate: CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. researchgate.netkoreascience.kr |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin. researchgate.netbiotech-asia.org |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. frontiersin.orgkoreascience.kr |

| Flavonoid 3'-hydroxylase | F3'H | Converts dihydrokaempferol to dihydroquercetin. frontiersin.orgresearchgate.net |

| Flavonol synthase | FLS | Converts dihydroquercetin to quercetin. frontiersin.orgkoreascience.kr |

Phenylpropanoid Pathway as a Core Precursor Route

Glycosylation Mechanisms in this compound Formation

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the quercetin aglycone. This process, known as glycosylation, is crucial for the stability and solubility of the flavonoid. jst.go.jpbiosynth.com

The glycosylation of quercetin to form this compound (quercetin 7-O-glucoside) is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). jst.go.jpqmul.ac.ukmdpi.com These enzymes facilitate the transfer of a sugar moiety, in this case, glucose, from an activated sugar donor, UDP-glucose, to the 7-hydroxyl group of the quercetin molecule. qmul.ac.ukfrontiersin.orgnih.gov UGTs are part of a large and diverse gene family in plants, with different UGTs exhibiting high specificity for both the flavonoid substrate and the position of glycosylation. jst.go.jpfrontiersin.orgnih.gov For instance, specific flavonol 7-O-glucosyltransferases have been identified that catalyze the formation of 7-O-glucosides. qmul.ac.ukoup.com The enzymatic reaction results in the formation of a glycosidic bond between the glucose and quercetin, yielding the final this compound compound. mdpi.comusu.edu

The biosynthesis of flavonoids, including the final glycosylation steps, is tightly regulated at the genetic level. sci-hub.se The expression of UGT genes is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. frontiersin.orgbiorxiv.orgfrontiersin.org These transcription factors can form a complex (MBW complex) that binds to the promoter regions of structural genes in the flavonoid pathway, including UGTs, thereby activating their transcription. frontiersin.orgfrontiersin.org The spatial and temporal expression of these regulatory genes dictates when and where specific flavonoids and their glycosides are produced in the plant. frontiersin.org For example, the expression of certain UGTs has been shown to be upregulated in response to specific developmental cues or environmental stresses, leading to an increased accumulation of flavonoid glycosides. jst.go.jpnih.gov

Table 2: Regulatory Factors in Flavonoid Biosynthesis

| Regulatory Factor | Type | Function |

| MYB | Transcription Factor | Key regulators that often determine the specificity of pathway activation. frontiersin.orgbiorxiv.org |

| bHLH | Transcription Factor | Interact with MYB proteins to form a regulatory complex. frontiersin.orgbiorxiv.org |

| WD40 | Protein | Acts as a scaffold for the MYB-bHLH complex, stabilizing the interaction. frontiersin.org |

Role of UDP-Glycosyltransferases (UGTs) in Glycoside Formation

Interplay with Other Plant Secondary Metabolic Pathways

The flavonoid biosynthetic pathway does not operate in isolation but is intricately connected with other secondary metabolic pathways in plants. nih.gov The precursors for flavonoid synthesis, derived from the phenylpropanoid pathway, are also utilized for the production of other important compounds like lignins and stilbenes. researchgate.netnih.gov This creates metabolic competition for common substrates. For instance, the enzyme stilbene synthase (STS) can use the same precursors as chalcone synthase (CHS), leading to the production of stilbenes instead of flavonoids. researchgate.net

Furthermore, the regulation of the flavonoid pathway can influence the metabolic flux towards or away from other pathways. nih.gov For example, the downregulation of genes in the lignin biosynthetic pathway has been shown to redirect metabolic intermediates towards flavonoid production. nih.gov Conversely, the redirection of the flavonoid pathway towards the synthesis of specific compounds, such as anthocyanins, can impact the availability of precursors for other branches of the pathway, including the formation of flavonols like quercetin. nih.govmdpi.com This metabolic plasticity allows plants to dynamically allocate resources to the synthesis of different secondary metabolites in response to their developmental and environmental needs. frontiersin.orgnih.gov

Extraction, Isolation, and Purification Methodologies for Quercimeritrin

Extraction Techniques from Biological Matrices

The initial step in isolating quercimeritrin involves its extraction from the cellular matrix of the source material. This process aims to efficiently transfer the compound from the solid plant material into a liquid solvent phase.

Conventional solvent extraction is a foundational technique for obtaining crude extracts containing this compound. This method relies on the principle of "like dissolves like," where the polarity of the solvent system is matched to that of the target compound to maximize solubility and extraction efficiency.

Maceration is a common solvent-based approach. For instance, dried and powdered hairy roots of Morus macroura have been macerated with methanol (MeOH) to yield a crude extract containing this compound. Similarly, hot water has been used as an extraction solvent to isolate flavonoid compounds, including precursors to this compound. dtic.mil The choice of solvent is paramount; ethanol, methanol, and their aqueous mixtures are frequently employed for extracting flavonoids due to their ability to dissolve these polar glycosides. mdpi.commdpi.comimrpress.com In a study on shallot skin, a modified maceration was optimized using a response surface methodology, identifying optimal conditions as 60.42% ethanol, an extraction time of 1.29 hours, and a solvent-to-sample ratio of 24.45 mL/g. jrespharm.com

The efficiency of solvent extraction is influenced by several parameters, including the choice of solvent, temperature, time, and the ratio of solvent to solid material. jrespharm.com Studies on the related compound quercetin show that ethanol is often a more effective extraction solvent than chloroform or water due to polarity matching. imrpress.com Optimization often involves varying these parameters to find the ideal conditions for maximizing the yield. jrespharm.comresearchgate.net

Table 1: Optimized Parameters for Solvent-Based Extraction of Flavonoids

| Parameter | Plant Source | Optimized Condition | Target Compound |

|---|---|---|---|

| Solvent Concentration | Shallot Skin | 60.42% Ethanol | Quercetin |

| Extraction Time | Shallot Skin | 1.29 hours | Quercetin |

| Solvent-to-Solid Ratio | Shallot Skin | 24.45 mL/g | Quercetin |

| Solvent | Morus macroura | Methanol | This compound |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are employed. mdpi.commdpi.com These methods are considered efficient and eco-friendly. mdpi.com

Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation, where the formation and collapse of microbubbles disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.gov For the extraction of quercetin from onion skin, an optimized UAE method used 43.8% ethanol for 21.7 minutes at a power of 606.4 W. researchgate.net

Microwave-assisted extraction (MAE) uses microwave energy to heat the solvent and sample, causing ionic conduction and dipole rotation. nih.gov This rapid heating increases the solubility of the analytes and promotes cell disruption, leading to higher extraction yields in shorter times. nih.govresearchgate.net An optimized MAE method for quercetin from onion skin involved using 69.7% ethanol for 117 seconds. researchgate.net Comparative studies have shown MAE to be more productive than UAE and conventional solvent extraction for flavonoids. researchgate.net A sequential microwave/ultrasound-assisted extraction (MUAE) has also been developed, with optimal conditions for quercetin from red onion skin being a microwave time of 60 seconds followed by 15 minutes of sonication at 70°C in 70% ethanol. mdpi.com

Table 2: Comparison of Advanced Extraction Methods for Flavonoids

| Method | Optimized Conditions | Source | Yield Advantage |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | 21.7 min, 43.8% ethanol, 606.4 W | Onion Skin researchgate.net | Higher yield than conventional extraction. researchgate.net |

| Microwave-Assisted Extraction (MAE) | 117 s, 69.7% ethanol | Onion Skin researchgate.net | 20.3% higher yield than UAE and 30.8% higher than conventional. researchgate.net |

| Sequential Microwave/Ultrasound (MUAE) | 60s microwave, 15 min ultrasound, 70°C, 70% ethanol | Red Onion Skin mdpi.com | Higher yields than individual UAE or MAE methods. researchgate.net |

Solvent-Based Extraction Approaches and Optimization Parameters

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from other phytochemicals.

Column chromatography is a cornerstone of purification for flavonoids like this compound. nih.gov The choice of stationary phase (the adsorbent) is critical.

Silica Gel Chromatography: Silica gel is a polar adsorbent widely used for separating compounds based on their polarity. nih.govresearchgate.net In the isolation of this compound from Morus macroura, the crude methanol extract was first fractionated using vacuum liquid chromatography with a hexane-EtOAc gradient. Further purification of active fractions was achieved using flash silica gel column chromatography with a hexane-acetone (6:4) solvent system. For the purification of quercetin, a related compound, a silica gel column (100–200 mesh) was prepared using a solvent mixture of toluene, ethyl acetate, and formic acid (5:4:0.2, v/v/v). imrpress.com

Sephadex LH-20 Chromatography: Sephadex LH-20 is a size-exclusion chromatography matrix that separates molecules based on their size, though partition effects also play a role. unimi.it It is particularly effective for purifying polyphenolic compounds like flavonoids. nih.govresearchgate.netunimi.it this compound has been successfully isolated from the aqueous extract of Cudrania tricuspidata bark using a Sephadex LH-20 column, eluting with a methanol-water (1:1) mixture. unimi.it It was also used as a final purification step in the isolation of compounds from Morus macroura, following initial separation on silica gel.

Table 3: Column Chromatography Systems for this compound and Related Flavonoids

| Technique | Stationary Phase | Mobile Phase / Eluent | Source Material | Isolated Compound |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane-Acetone (6:4) | Morus macroura | Compounds isolated alongside this compound |

| Column Chromatography | Sephadex LH-20 | Methanol-Water (1:1) | Cudrania tricuspidata unimi.it | This compound |

| Column Chromatography | Sephadex LH-20 | Various (e.g., MeOH, CH2Cl2:MeOH) | General Flavonoids nih.govunimi.itmdpi.com | Flavonoids |

| Adsorption Chromatography | Silica Gel (100-200 mesh) | Toluene:Ethyl Acetate:Formic Acid (5:4:0.2) | Pistacia eurycarpa imrpress.com | Quercetin |

Thin Layer Chromatography (TLC) is an indispensable analytical tool used throughout the purification process. sigmaaldrich.com It is primarily used to monitor the progress of column chromatography separations and to assess the purity of the isolated fractions. operachem.com

During column chromatography, small aliquots of the eluted fractions are spotted onto a TLC plate. operachem.com The plate is then developed in a suitable solvent system, and the separated compounds are visualized, often under UV light (at 254 nm for UV-absorbing compounds and 366 nm for fluorescent ones). flash-chromatography.com By comparing the migration distance (Rf value) of the spots in the fractions to a standard of pure this compound, researchers can identify which fractions contain the desired compound. researchgate.netd-nb.info Fractions with similar TLC profiles are then pooled for further processing. TLC is also used to confirm the purity of the final isolated compound; a pure compound should ideally appear as a single spot on the TLC plate. operachem.com For example, in the purification of quercetin, TLC was used to identify the column fractions containing the target compound by comparing them to a quercetin standard. imrpress.comresearchgate.net

For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. While analytical HPLC is used for quantification, preparative HPLC (prep-HPLC) is used to isolate larger quantities of a specific compound. sielc.com

Following initial cleanup and fractionation by methods like column chromatography, fractions enriched with this compound can be subjected to prep-HPLC. This technique offers high resolution and can separate closely related compounds. For instance, this compound (quercetin-7-O-β-D-glucoside) was successfully isolated from a crude extract of Flos Gossypii in a single step using a form of preparative chromatography. researchgate.net In another study, semi-preparative HPLC was used to purify antioxidant molecules, including this compound, from Inula crithmoïdes. researchgate.net The method is scalable and can be adapted for the isolation of impurities or the purification of target molecules from complex mixtures. sielc.com

Thin Layer Chromatography (TLC) Applications for Fraction Monitoring and Purity Assessment

Other Complementary Separation Methods (e.g., Solvent-Solvent Partitioning)

Solvent-solvent partitioning, also known as liquid-liquid extraction, is a fundamental and widely employed method for the preliminary fractionation of crude plant extracts. libretexts.org This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. libretexts.org For a moderately polar compound like this compound, this method effectively separates it from highly non-polar compounds (like fats and waxes) and highly polar substances (like sugars and salts), thereby enriching the target compound in a specific fraction. researchgate.net The selection of solvents is crucial and is generally guided by the polarity of the target compounds. nih.gov

Research on various plant sources demonstrates the utility of sequential solvent partitioning for isolating fractions rich in this compound. A common approach involves an initial extraction with a polar solvent like methanol or ethanol, followed by partitioning the concentrated aqueous suspension with a series of organic solvents of increasing polarity. researchgate.nete3s-conferences.orgaip.org

A typical sequential partitioning scheme starts with a non-polar solvent such as n-hexane to remove lipids and chlorophyll. This is followed by extraction with a medium-polarity solvent like ethyl acetate, which often yields a fraction enriched with flavonoids, including this compound. Subsequent partitioning with a more polar solvent, such as n-butanol, can recover more polar glycosides. e3s-conferences.orgaip.org

For instance, in studies on Sandoricum koetjape and Cipadessa baccifera, crude methanol extracts were successively partitioned. e3s-conferences.orgaip.org The ethyl acetate fraction, in both cases, was found to contain this compound, indicating its moderate polarity. e3s-conferences.orgaip.org In the case of C. baccifera, the ethyl acetate fraction not only contained this compound but also exhibited the highest flavonoid content and antioxidant activity. aip.org This process is a critical step that simplifies the subsequent purification stages by reducing the complexity of the mixture. nih.gov

Following initial fractionation by solvent partitioning, other chromatographic techniques are essential for the final isolation and purification of this compound. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is frequently employed. nih.govplos.org Sephadex LH-20, in particular, is effective for the purification of flavonoids and separates molecules based on their size. nih.govunimi.it this compound has been successfully isolated from both ethyl acetate and aqueous extracts using Sephadex LH-20 column chromatography, often with methanol-water mixtures as the eluting solvent system. nih.govunimi.it

The table below summarizes findings from various studies where solvent-solvent partitioning was used as a key step in the isolation of this compound.

| Plant Source | Initial Extract | Partitioning Solvents (in sequence) | Fraction Containing this compound |

| Sandoricum koetjape (leaves) | Methanol | n-hexane, Ethyl acetate (EtOAc), n-butanol (BuOH), Water | Ethyl acetate e3s-conferences.org |

| Cipadessa baccifera (leaves) | Methanol | n-hexane, Ethyl acetate, n-butanol, Water | Ethyl acetate aip.org |

| Onopordum alexandrinum (seeds) | Not specified | Ethyl acetate | Ethyl acetate nih.govunimi.it |

| Cudrania tricuspidata (bark) | Not specified | Aqueous | Aqueous nih.govunimi.it |

Analytical Characterization Techniques for Quercimeritrin

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of quercimeritrin. By interacting with electromagnetic radiation, the molecule reveals characteristic fingerprints that allow for detailed structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to analyze the chromophoric system of this compound. mdpi.comtechnologynetworks.com The absorption of UV-Vis light by the molecule is associated with electronic transitions within its flavonoid structure. The UV spectrum of this compound, when dissolved in ethanol, typically exhibits two major absorption maxima. drugfuture.com One peak appears around 257 nm, and the other is observed at approximately 372 nm. drugfuture.com These absorption bands are characteristic of the benzoyl and cinnamoyl systems within the quercetin backbone, respectively. nih.gov

The precise wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the presence of other molecules. For instance, in a 50% (v/v) aqueous ethanol solution, quercetin, the aglycone of this compound, shows absorption maxima at 258 nm and 375 nm. mdpi.com The addition of reagents like aluminum chloride can cause a bathochromic (red) shift in the spectrum, a phenomenon often used for the quantitative determination of flavonoids. researchgate.net

Table 1: UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | Band I (nm) | Band II (nm) | Citation |

| This compound | Ethanol | 372 | 257 | drugfuture.com |

| Quercetin | Ethanol | ~376 | ~261 | nih.gov |

| Quercetin | 50% (v/v) Aqueous Ethanol | 375 | 258 | mdpi.com |

| Quercetin-AlCl₃ Complex | 433 | 268 | researchgate.net | |

| Quercetin | n-butanol:water:acetic acid | 256.30 | jocpr.com |

This table provides a summary of the reported UV-Vis absorption maxima for this compound and its aglycone, quercetin, in different solvents and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in the this compound molecule. drawellanalytical.com By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained that reveals the types of chemical bonds present. The structural elucidation of this compound and related compounds is often supported by IR data. frontiersin.org

The IR spectrum of the related compound quercetin, the aglycone of this compound, shows several key absorption bands. mdpi.com A broad band around 3227 cm⁻¹ is indicative of O-H stretching vibrations from the multiple hydroxyl groups. mdpi.com The stretching of the C=O group in the γ-pyrone ring is observed as a strong absorption band at approximately 1661 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations typically appear in the region of 1603-1505 cm⁻¹. mdpi.com The presence of the glycosidic linkage in this compound would introduce additional C-O stretching bands, typically in the 1200-1000 cm⁻¹ region. The combination of GC with FTIR can be a powerful tool for identifying functional groups in unknown substances. spectra-analysis.com

Table 2: Key IR Absorption Bands for Quercetin Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Citation |

| 3227 | -OH (Phenolic) | Stretching | mdpi.com |

| 1661 | C=O (Aryl Ketone) | Stretching | mdpi.com |

| 1603, 1554, 1505 | C=C (Aromatic) | Ring Stretching | mdpi.com |

| 1346 | -OH (Phenolic) | Bending | mdpi.com |

| 1309 | C-H (Aromatic) | In-plane Bending | mdpi.com |

| 930, 817, 679, 592 | C-H (Aromatic) | Out-of-plane Bending | mdpi.com |

This table highlights the characteristic infrared absorption frequencies for the main functional groups found in the quercetin moiety of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. frontiersin.org Both ¹H and ¹³C NMR are crucial for assigning the specific positions of protons and carbons, and for determining the nature and attachment point of the glucose moiety. researchgate.net

In the ¹H NMR spectrum of the related compound quercetin, distinct signals are observed for the aromatic protons. thermofisher.com The protons on the A-ring (H-6 and H-8) typically appear as meta-coupled doublets around δ 6.2 and δ 6.4 ppm. The protons of the B-ring show a characteristic ABX spin system. The anomeric proton of the glucose unit in this compound is a key signal for confirming the glycosidic linkage, and its chemical shift and coupling constant provide information about the stereochemistry (α or β) of the linkage.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.eduscielo.br The chemical shifts of the carbons in the flavonoid skeleton and the glucose moiety are assigned by comparison with data from related compounds and through the use of two-dimensional NMR techniques like HSQC and HMBC. hmdb.ca The position of the glycosidic linkage at the 7-hydroxyl group is confirmed by the downfield shift of the C-7 signal compared to that of free quercetin.

Table 3: Representative ¹H NMR Chemical Shifts for Quercetin in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Citation |

| H-6 | 6.05 | d | 2.0 | thermofisher.com |

| H-8 | 6.30 | d | 2.0 | thermofisher.com |

| H-2' | 7.45 | d | 8.5 | thermofisher.com |

| H-5' | - | - | - | |

| H-6' | 7.60 | s | - | thermofisher.com |

| OH-3,4',5,5' | ~9.1 | br s | - | thermofisher.com |

| OH-7 | 12.3 | s | - | thermofisher.com |

This table presents typical proton NMR data for the aglycone part of this compound, highlighting the chemical shifts and coupling patterns.

Table 4: Representative ¹³C NMR Chemical Shifts for Quercetin

| Carbon | Chemical Shift (ppm) | Citation |

| C-2 | - | |

| C-3 | - | |

| C-4 | - | |

| C-5 | - | |

| C-6 | - | |

| C-7 | - | |

| C-8 | - | |

| C-9 | - | |

| C-10 | - | |

| C-1' | - | |

| C-2' | - | |

| C-3' | - | |

| C-4' | - | |

| C-5' | - | |

| C-6' | - |

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its presence. Mass spectrometry, often coupled with chromatography, provides crucial information about the molecular weight and fragmentation pattern of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. ijpsonline.comresearchgate.net It is widely used for the separation, identification, and quantification of this compound in various matrices, including plant extracts. nih.govresearchgate.netnih.govjapsonline.com HPLC methods for flavonoids like this compound typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acidic solution and an organic solvent like acetonitrile or methanol. nih.govjapsonline.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. torontech.com A single, sharp, and symmetrical peak at a specific retention time indicates a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when compared to a standard calibration curve. nih.gov Method validation according to ICH guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, and robustness. nih.gov

Table 5: Example of HPLC Method Parameters for Flavonoid Analysis

| Parameter | Condition | Citation |

| Column | Reversed-phase C18 | nih.govjapsonline.com |

| Mobile Phase | Acetonitrile and 2% v/v acetic acid (40:60 v/v) | nih.gov |

| Flow Rate | 1.3 mL/min | nih.gov |

| Detection | UV at 370 nm | nih.gov |

| Column Temperature | 35°C | nih.gov |

This table provides an example of typical HPLC conditions that can be adapted for the analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound. ijpsonline.comsci-hub.se It offers a simple, rapid, and cost-effective method for the separation and identification of compounds in complex mixtures. For the analysis of flavonoids, HPTLC is often performed on silica gel 60 F254 plates.

The separation is achieved by developing the plate in a suitable mobile phase. A common mobile phase for separating quercetin and related compounds consists of a mixture of toluene, ethyl acetate, and formic acid. researchgate.net After development, the separated spots are visualized under UV light, and densitometric scanning can be used for quantification. The Rf value (retardation factor) is a characteristic parameter for a given compound under specific chromatographic conditions.

Table 6: Example of HPTLC Method Parameters for Flavonoid Analysis

| Parameter | Condition | Citation |

| Stationary Phase | Silica gel 60 F254 plates | |

| Mobile Phase | Toluene: Ethyl acetate: Formic acid (5:4:0.2 v/v/v) | |

| Detection | Densitometric scanning at 380 nm |

This table outlines typical HPTLC conditions that can be utilized for the analysis of this compound.

Mass Spectrometry (MS) and Coupled Techniques (e.g., HPLC-MS, QTOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), are indispensable tools for the structural elucidation of this compound. These methods provide precise information on its molecular weight and characteristic fragmentation patterns, which are crucial for its unambiguous identification in complex matrices.

In a typical analysis using HPLC coupled with an electrospray ionization (ESI) mass spectrometer (HPLC-ESI-MS), this compound can be detected and quantified. nih.gov Operating in the negative ionization mode, ESI generates a deprotonated molecule [M-H]⁻. For this compound, this ion is observed at a mass-to-charge ratio (m/z) of 463. nih.govmdpi.com This value corresponds to the molecular weight of this compound (464.38 g/mol ) minus a proton.

Tandem mass spectrometry (MS/MS) experiments, often performed using instruments like a QTOF-MS, provide deeper structural insights by inducing fragmentation of the precursor ion. semanticscholar.orgnih.gov When the [M-H]⁻ ion of this compound at m/z 463 is subjected to collision-induced dissociation (CID), it characteristically loses the glucose unit (162 Da). mdpi.com This fragmentation results in a prominent product ion at m/z 301, which corresponds to the deprotonated aglycone, quercetin. mdpi.com This specific loss ([M – H − 162]⁻) is a diagnostic marker for quercetin glycosides. mdpi.com Further fragmentation of the quercetin aglycone can occur, yielding smaller ions that help confirm the core flavonoid structure. researchgate.net

The combination of chromatographic retention time from HPLC with the precise mass measurements from MS and MS/MS allows for the confident and sensitive identification of this compound in various samples, from plant extracts to biological fluids. nih.govmdpi.com

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ion (m/z) | Fragment Identity | Reference |

|---|---|---|---|---|---|

| HPLC-ESI-MS | Negative ESI | 463 | Not Specified | Deprotonated this compound | nih.gov |

| Paper Spray MS | Negative Ionization | 463 | 301 | Quercetin Aglycone ([M – H − 162]⁻) | mdpi.com |

Advanced In Silico and Biophysical Characterization

Virtual Screening Methodologies for Ligand-Target Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. nvidia.com In the context of this compound, virtual screening can be employed to predict its potential protein targets, thereby suggesting its possible mechanisms of action. This process can be either structure-based, relying on the 3D structure of a target protein, or ligand-based, which uses the similarity to known active compounds. nvidia.comnih.gov

For instance, in a study aimed at identifying selective inhibitors of α-glucosidase, a library of 12 flavonoid glycosides was selected based on virtual screening and literature review. dntb.gov.uaresearchgate.net This initial computational filtering process helped to narrow down the candidates for subsequent in vitro testing, where this compound was ultimately identified as a potent and selective inhibitor of α-glucosidase. dntb.gov.uaresearchgate.net This approach highlights the utility of virtual screening in prioritizing compounds for experimental validation, saving both time and resources.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. rjptonline.orgup.ac.za This technique provides detailed insights into the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic interactions.

Studies on this compound have utilized molecular docking to elucidate its inhibitory mechanism against enzymes like α-glucosidase and α-amylase. mdpi.com The simulations showed that this compound can dock into the active pockets of these enzymes. mdpi.com The docking results for α-glucosidase revealed interactions with key amino acid residues, including ARG202, ASP203, ASP327, TRP406, ASP443, and ASP542, primarily through hydrogen bonds. mdpi.com The predicted binding energy, often expressed as a docking score, indicates the stability of the ligand-protein complex. A lower docking score generally suggests a more favorable binding interaction. researchgate.net In one study, the docking score for this compound with α-glucosidase was significantly lower than with α-amylase, correlating with its observed selective inhibitory activity. mdpi.com

| Target Protein | Docking Software | Key Interacting Residues | Interaction Type | Finding | Reference |

|---|---|---|---|---|---|

| α-Glucosidase | AutoDock Vina | ARG202, ASP203, ASP327, TRP406, ASP443, ASP542 | Hydrogen Bonds | This compound docks in the active pocket, showing a strong interaction. | mdpi.com |

| α-Amylase | AutoDock Vina | Not specified in detail | Not specified in detail | Docking score was much lower compared to α-glucosidase. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time in a simulated physiological environment. biorxiv.orgnih.gov Following molecular docking, MD simulations are often performed to validate the stability of the predicted binding pose. researchgate.net

| System | Simulation Software | Key Metrics | Result | Interpretation | Reference |

|---|---|---|---|---|---|

| This compound-α-glucosidase complex | AmberTools 20 | RMSD, RMSF, Rg | RMSD values fluctuated around 1.2 Å. | The complex is stable over the simulation time. | mdpi.comnih.gov |

Fluorescence Quenching Analysis for Binding Affinity Determination

Fluorescence quenching is a powerful biophysical technique used to study the binding between a ligand and a protein. mdpi.com It relies on the quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon interaction with a ligand. nih.gov

The interaction between this compound and enzymes like α-glucosidase and α-amylase has been characterized using this method. nih.gov As the concentration of this compound was increased, a significant decrease in the fluorescence intensity of both enzymes was observed, indicating that this compound binds to them and quenches their intrinsic fluorescence. nih.gov

Further analysis using the Stern-Volmer equation can determine the quenching mechanism. For this compound, the calculated quenching rate constant (Kq) was found to be much greater than the maximum value for dynamic (collisional) quenching (2.0 × 10¹⁰ L/mol/s). nih.gov This indicates that the quenching occurs through a static mechanism, which involves the formation of a non-fluorescent ground-state complex between the quencher (this compound) and the fluorophore (the protein). nih.govresearchgate.net This static mechanism is a hallmark of specific binding. The analysis also revealed that this compound has approximately one binding site on both α-glucosidase and α-amylase. nih.gov

| Protein | Quenching Mechanism | Number of Binding Sites (n) | Key Finding | Reference |

|---|---|---|---|---|

| α-Glucosidase | Static | ~1 | This compound forms a ground-state complex with the enzyme. | nih.gov |

| α-Amylase | Static | ~1 | The Kq value was significantly higher than the dynamic quenching limit. | nih.gov |

Chemical Synthesis and Structural Modification of Quercimeritrin and Its Analogues

De Novo Chemical Synthesis Approaches for Quercimeritrin

De novo synthesis, or the total synthesis of a complex molecule from simple precursors, is a fundamental challenge in organic chemistry. For this compound (quercetin-7-O-β-D-glucoside), this process involves two major stages: the construction of the aglycone (Quercetin) and the subsequent regioselective attachment of a glucose molecule at the C-7 hydroxyl group.

The synthesis of the flavonoid backbone of Quercetin is a complex process often accomplished through methods like the Allan-Robinson reaction or the Auwers synthesis. A common strategy involves the condensation of a substituted acetophenone with a benzaldehyde derivative to form a chalcone, which is then subjected to oxidative cyclization to yield the flavone core.

Given the multiple hydroxyl groups on the Quercetin molecule with similar chemical reactivities, direct glycosylation to produce this compound is challenging. Chemical synthesis, therefore, relies on a strategy of protecting and deprotecting various hydroxyl groups to ensure the glucose moiety is attached specifically at the C-7 position. A documented approach for creating 7-O-glycosides involves several key steps researchgate.net:

Peracylation: All hydroxyl groups on the starting flavonoid (Quercetin) are protected, typically by acetylation.

Regioselective Deprotection: The acetyl group at the C-7 position is selectively removed. The 7-OH group is the most acidic and nucleophilic among the hydroxyls on the A and B rings, allowing for its selective deprotection under controlled conditions researchgate.net.

Glycosylation: The now-free 7-OH group is glycosylated using a protected glucose donor, such as a glycosyl trifluoroacetimidate, often promoted by a catalyst like boron trifluoride etherate researchgate.net. This step forms the crucial glycosidic bond.

Deprotection: Finally, all remaining protecting groups on the flavonoid and the sugar are removed to yield the final product, this compound researchgate.net.

Strategies for Structural Modification and Derivatization of Quercetin-Based Scaffolds

Modifying the Quercetin scaffold is a key strategy for developing new derivatives with potentially enhanced properties. tandfonline.com These modifications typically target the phenolic hydroxyl groups or the C-4 carbonyl group.

Modification of Phenolic Hydroxyl Groups (e.g., O-alkylation, O-acylation)

The phenolic hydroxyl groups of Quercetin are frequent targets for chemical modification through reactions like O-alkylation (etherification) and O-acylation (esterification). These modifications can alter the molecule's solubility, bioavailability, and biological activity.

O-alkylation: This involves attaching alkyl groups (e.g., methyl, ethyl, butyl, geranyl) to one or more hydroxyl groups. For instance, selective alkylation at the 7-OH position can be achieved through a multi-step process involving peracetylation, alkylation with an alkyl halide, and subsequent deacetylation. This method has been used to synthesize derivatives like 7-O-butylquercetin and 7-O-geranylquercetin.

O-acylation: This process introduces acyl groups. For example, O-triacylated and O-tetraacylated quercetin derivatives have been synthesized to explore structure-activity relationships.

The choice of reagents and reaction conditions determines which hydroxyl groups are modified.

Table 1: Examples of O-Alkylated Quercetin Derivatives and Synthesis Strategy

| Derivative Name | Modification Type | Synthesis Strategy | Reference |

|---|---|---|---|

| 7-O-butylquercetin | O-alkylation | Three-step procedure: peracetylation of quercetin, alkylation with butyl chloride, and base-mediated deacetylation. | d-nb.info |

| 7-O-geranylquercetin | O-alkylation | Three-step procedure: peracetylation of quercetin, alkylation with geranyl chloride, and base-mediated deacetylation. | d-nb.info |

| O-trialkylated quercetins | O-alkylation | Reaction of quercetin with various alkyl halides in the presence of anhydrous K₂CO₃ in DMF. | acs.org |

| 3,3′,4′,7-O-tetramethyl quercetin | O-methylation | Etherification of quercetin with methyl groups. | d-nb.info |

Modification of C-4 Carbonyl Moiety

The carbonyl group at the C-4 position of the C-ring is another site for structural modification. This functional group is crucial for the planarity and electronic properties of the flavonoid structure. Modifications at this position are often performed in conjunction with O-alkylation of the hydroxyl groups. For example, the C-4 carbonyl can be converted into a thiocarbonyl (C=S) or selenocarbonyl (C=Se) moiety. This is typically achieved through chalcogenation of a quercetin derivative where the hydroxyl groups have been protected, for instance, by methylation d-nb.info.

Enzymatic Glycosylation for Novel Derivatives

Enzymatic synthesis offers a powerful alternative to chemical methods for producing glycosides, providing high regioselectivity and stereoselectivity under mild reaction conditions. jmb.or.kr Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like a UDP-sugar) to an acceptor molecule, such as Quercetin. mdpi.com

This strategy has been used to synthesize a wide array of novel quercetin derivatives. For example, two new quercetin sialyllactoside derivatives were synthesized using a combination of glycosyltransferases and sialyltransferases. researchgate.net The process involved first creating quercetin-3-O-β-D-glucoside, followed by galactosylation to form a lactoside, and finally sialylation to attach a sialic acid residue. researchgate.net

Different GTs exhibit different regioselectivity. Some enzymes, like UGT78D2 from Arabidopsis thaliana, specifically glycosylate the 3-OH position of Quercetin, while others, like UGT71C2, target the 7-OH position. nih.gov Researchers have also discovered versatile enzymes, such as a UDP-glucosyltransferase (BbGT) from the fungus Beauveria bassiana, which can convert quercetin into five different monoglucosylated products and one diglucosylated product in vitro. mdpi.com This highlights the potential of enzyme screening to identify biocatalysts for producing specific, desired glycosides. acs.org

Table 2: Examples of Enzymatic Glycosylation of Quercetin

| Enzyme/System | Source Organism | Sugar Donor | Product(s) | Reference |

|---|---|---|---|---|

| UGT78K1, β-1,4-galactosyltransferase, α2,3-SiaT, α2,6-SiaT | Glycine max, Helicobacter pylori | UDP-glucose, UDP-galactose, CMP-sialic acid | 3'-sialyllactosyl quercetin, 6'-sialyllactosyl quercetin | researchgate.net |

| UDP-glucosyltransferase (BbGT) | Beauveria bassiana ATCC 7159 | UDP-glucose | Five monoglucosylated and one diglucosylated quercetin derivatives (in vitro) | mdpi.com |

| UGT72B1 | Arabidopsis thaliana | UDP-glucose | Quercetin 3,4'-di-O-β-d-glucoside and Quercetin 3,7-di-O-β-d-glucoside | nih.gov |

| AtUGT78D2 and AtUGT89C1 | Arabidopsis thaliana | UDP-glucose, UDP-rhamnose | Quercetin 3-O-glucoside-7-O-rhamnoside | researchgate.netnih.gov |

Microbial Biotransformation and Metabolic Engineering for this compound Production

Microbial cell factories, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have emerged as sustainable and scalable platforms for producing flavonoids and their glycosides. mdpi.comfrontiersin.org These approaches involve introducing the necessary biosynthetic pathways from plants into microorganisms, a field known as metabolic engineering. asm.orgnih.gov

For this compound, production can be achieved by providing Quercetin as a substrate to an engineered microbe that expresses a specific glycosyltransferase. A notable example is the use of the enzyme BbGT from Beauveria bassiana. When the gene for this enzyme was expressed in E. coli, the whole-cell biocatalyst converted exogenously fed quercetin primarily into this compound (quercetin-7-O-β-D-glucoside). usu.edu Interestingly, when the same enzyme was expressed in S. cerevisiae, the major product shifted to quercetin-3-O-β-D-glucoside, demonstrating that the choice of microbial host can significantly influence the reaction outcome. usu.edu

To improve yields, metabolic engineering strategies focus on increasing the intracellular supply of the necessary sugar donor, UDP-glucose. This has been achieved in E. coli by introducing an alternative sucrose metabolism pathway. d-nb.infonih.gov By engineering strains to cleave sucrose into fructose (for growth) and glucose-1-phosphate (a precursor for UDP-glucose), and by knocking out competing metabolic pathways, the efficiency of glycosylation can be dramatically enhanced. d-nb.infonih.gov Such engineered E. coli strains have been successfully used to produce various quercetin glycosides at high titers. nih.govresearchgate.net

Table 3: Microbial Systems for Quercetin Glycoside Production

| Microbial Host | Engineering Strategy | Target Product | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of BbGT from B. bassiana | This compound (Quercetin-7-O-β-D-glucoside) | 0.34 mM from 0.83 mM quercetin in 24h | usu.edu |

| Saccharomyces cerevisiae | Expression of BbGT from B. bassiana | Isoquercitrin (Quercetin-3-O-β-D-glucoside) | 0.22 mM from 0.41 mM quercetin in 12h | usu.edu |

| Escherichia coli W | Expression of F3GT and engineering of UDP-galactose pathway | Hyperoside (Quercetin 3-O-galactoside) | 0.94 g/L | d-nb.infonih.gov |

| Escherichia coli W | Expression of RhaGT and engineering of UDP-rhamnose pathway | Quercitrin (Quercetin 3-O-rhamnoside) | 1.12 g/L | d-nb.infonih.gov |

| Escherichia coli | Engineering of nucleotide biosynthetic genes (galU, rffA, rfbD) and expression of UGT | Quercetin 3-O-(6-deoxytalose) | ~98 mg/L | nih.gov |

Biological Mechanisms of Action of Quercimeritrin at Cellular and Molecular Levels

Enzyme Modulation and Inhibition Kinetics

Quercimeritrin has been identified as a potent modulator of specific enzymes, particularly those involved in carbohydrate metabolism. Its action is characterized by high selectivity and specific kinetic profiles.

Research has demonstrated that this compound is a notable selective inhibitor of α-glucosidase, an enzyme crucial for the final step of carbohydrate digestion. researchgate.netmdpi.commdpi.com In vitro enzyme activity inhibition experiments have highlighted this compound as a superior selective inhibitor of α-glucosidase when compared to a range of other flavonoid glycosides. researchgate.netmdpi.commdpi.comdntb.gov.ua

The inhibitory effect of this compound is significantly more pronounced against α-glucosidase than against α-amylase, the enzyme responsible for breaking down starch into smaller oligosaccharides. mdpi.commdpi.com This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values. The IC50 value for this compound against α-glucosidase has been reported as 79.88 µM, whereas its IC50 value against α-amylase is greater than 250 µM. researchgate.netmdpi.comdntb.gov.ua This marked difference underscores its potential as a highly selective α-glucosidase inhibitor. researchgate.netmdpi.comdntb.gov.ua This selective action is considered advantageous as it may help modulate the rate of glucose release more effectively while minimizing the side effects associated with broader-spectrum inhibition of carbohydrate-digesting enzymes. researchgate.netmdpi.commdpi.com

| Compound | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 79.88 | researchgate.netmdpi.comdntb.gov.ua |

| This compound | α-Amylase | >250 | researchgate.netmdpi.comdntb.gov.ua |

Kinetic analyses, utilizing methods such as Lineweaver-Burk plots, have been employed to elucidate the mechanism by which this compound inhibits α-glucosidase. mdpi.comresearchgate.net Studies indicate that this compound acts as a competitive inhibitor of α-glucosidase. researchgate.net This mode of inhibition suggests that this compound interferes with amino acid residues within the enzyme's active site, creating steric hindrance and thereby reducing the enzyme's catalytic activity. researchgate.net By competing with the natural substrate for the same binding site, this compound effectively blocks the enzyme from processing carbohydrates into absorbable glucose.

The selective and potent inhibition of α-glucosidase by this compound is rooted in its strong binding affinity for the enzyme. researchgate.netmdpi.comresearchgate.net Techniques such as fluorescence spectroscopy and molecular docking have confirmed that this compound binds robustly to α-glucosidase. researchgate.netmdpi.com The interaction is non-covalent, with this compound occupying the binding pocket of the enzyme. researchgate.netmdpi.commdpi.com Molecular modeling has further revealed that this binding occurs within a hydrophobic pocket at the enzyme's active site. researchgate.net The stability of the this compound-enzyme complex is maintained through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. dntb.gov.ua This strong and specific binding prevents the natural substrate from accessing the catalytic site, leading to the observed potent and selective inhibition.

Kinetic Mechanisms of Enzyme Inhibition (e.g., Competitive Inhibition)

Molecular Targets and Intracellular Signaling Pathways Modulated by this compound and Related Flavonoids

The biological activities of this compound and its aglycone, Quercetin, extend to the modulation of critical intracellular signaling pathways. Much of the detailed mechanistic research at this level has been conducted on Quercetin, providing valuable insights into the potential actions of its glycoside form, this compound. These pathways are central to cellular function, and their modulation can significantly impact cellular responses to stress, inflammation, and proliferation signals.

Protein kinase cascades are fundamental signaling networks that translate extracellular signals into cellular responses. Flavonoids like Quercetin have been shown to be significant modulators of these pathways.

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and metabolism. plos.org Research on Quercetin demonstrates its ability to attenuate this pathway. plos.orgnih.gov In various cellular models, Quercetin has been observed to suppress the accumulation of reactive oxygen species (ROS), which in turn down-regulates the phosphorylation of key pathway components like AKT and PDK1. plos.orgnih.gov This inactivation of the PI3K/AKT pathway is a mechanism underlying some of its observed biological effects. nih.gov However, in other contexts, such as liver fibrosis, Quercetin has been found to increase the expression of phosphorylated Akt (p-Akt), suggesting its modulatory effects can be context-dependent. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in cellular responses to a wide array of stimuli, including stress, and regulate processes like proliferation and apoptosis. nih.gov Quercetin has been shown to inhibit the activation of the MAPK pathway by reducing ROS levels, which leads to a significant reduction in the phosphorylation of ERK, p38, and JNK. nih.gov Conversely, in certain cancer cell models, Quercetin can induce apoptosis by activating the p38 MAPK pathway. nih.govplos.org It can also regulate the pathway by increasing the phosphorylation of ERK, JNK, and p38 in response to challenges like lipopolysaccharide (LPS), indicating a complex modulatory role. mdpi.com

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling from cytokine and growth factor receptors, playing a key role in immunity and inflammation. nih.govfrontiersin.org Studies have shown that Quercetin can inhibit the JAK/STAT pathway, which contributes to its anti-inflammatory effects. nih.gov It has been observed to modulate the tyrosine phosphorylation of STAT1 and reduce the expression and phosphorylation of STAT3. frontiersin.orgresearchgate.net

By influencing upstream kinase pathways, this compound and related flavonoids can regulate the activity of key transcription factors that control gene expression related to inflammation, cell cycle, and antioxidant defense.

NF-κB: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a primary transcription factor complex that governs the immune response to infection and stress. wikipedia.orgfrontiersin.org Dysregulation of NF-κB is linked to inflammatory diseases. Quercetin has demonstrated anti-inflammatory properties by reducing the transcriptional activity of NF-κB. nih.gov It can prevent the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes. nih.gov

p53: The tumor suppressor protein p53 is a critical transcription factor that regulates the cell cycle and apoptosis to prevent tumorigenesis. mdpi.com The interaction of Quercetin with the p53 pathway is complex. It can increase p53 protein levels and its transcriptional activity, leading to cell cycle arrest. nih.gov However, Quercetin can also induce p53 target genes, such as gadd45, and promote apoptosis through p53-independent mechanisms in certain cancer cell lines. nih.govnih.gov This suggests its effect on the p53 pathway is dependent on the specific cellular context and genetic background. nih.gov

Nrf-2: Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes. mdpi.com Quercetin is a known activator of the Nrf-2 pathway. mdpi.comnih.gov It can upregulate the expression of Nrf-2, promoting its translocation to the nucleus and the subsequent transcription of antioxidant enzymes. mdpi.commdpi.comnih.gov This activation of the Nrf-2/antioxidant response element (ARE) pathway is a key mechanism for the antioxidant effects attributed to Quercetin. nih.gov

| Target Category | Molecular Target | Observed Effect of Quercetin | Reference |

|---|---|---|---|

| Protein Kinase Pathways | PI3K/AKT | Generally inhibitory/attenuating, but can be activating in some contexts | plos.orgnih.govnih.govresearchgate.net |

| MAPK (ERK, p38, JNK) | Modulatory (can inhibit or activate depending on stimulus/context) | nih.govnih.govplos.orgmdpi.com | |

| JAK/STAT | Inhibitory | nih.govfrontiersin.orgresearchgate.net | |

| Transcription Factors | NF-κB | Inhibitory/Reduces transcriptional activity | nih.govnih.gov |

| p53 | Complex (can increase levels/activity or act independently) | nih.govnih.govnih.gov | |

| Nrf-2 | Activating/Upregulates expression | mdpi.commdpi.comnih.gov |

Impact on Cellular Processes: Apoptosis, Proliferation, and Differentiation

This compound, a glycoside of quercetin, has been investigated for its effects on fundamental cellular processes, although research is less extensive than for its aglycone, quercetin.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Some studies suggest that the mechanism of action for this compound may be related to inducing this apoptotic program. researchgate.net Pomegranate, which contains this compound, has been noted to cause apoptosis through various mechanisms, including increasing caspase-3 activity and disrupting the mitochondrial membrane in cancer cells. brieflands.com While quercetin is widely reported to induce apoptosis in various cancer cell lines nih.gov, direct evidence detailing the specific pathways activated by this compound remains an area for further investigation.

Proliferation: Cell proliferation is a fundamental process for tissue growth and repair, but its uncontrolled increase is a hallmark of cancer. This compound, also known as Quercetin-7-O-β-D-glucopyranoside, has demonstrated an ability to inhibit cell proliferation. caymanchem.com Specifically, at a concentration of 100 µM, it has been shown to decrease the proliferation of human umbilical vein endothelial cells (HUVECs). caymanchem.com This anti-proliferative effect is significant as angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for tumor growth, and HUVECs are a key model for studying this process.

Differentiation: Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. Flavonoids, as a class, are known to influence cell differentiation. brieflands.com Extracts containing this compound have been associated with the potential to stimulate cell differentiation, and there is some suggestion it may play a role in neuronal cell differentiation. brieflands.comresearchgate.net However, detailed studies clarifying the specific impact of pure this compound on cellular differentiation pathways are limited. For comparison, its aglycone, quercetin, has been shown to inhibit the differentiation of adipocytes (fat cells). nih.gov

Interaction with Specific Cellular Receptors (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses and cell differentiation. mdpi.com It has been identified as a potential target for various flavonoids. mdpi.com

Extensive research has demonstrated that quercetin, the aglycone of this compound, is a natural dietary ligand for the AHR. nih.govnih.gov Studies show that quercetin can activate the AHR, leading to its translocation to the nucleus and the transcription of target genes like CYP1A1. nih.govnih.gov In silico and in vitro studies confirm that quercetin can bind to the AHR and modulate its activity. mdpi.com

However, direct evidence specifically demonstrating the interaction of this compound with the Aryl Hydrocarbon Receptor is not extensively documented in the current scientific literature. While its aglycone is a known AHR ligand, the presence of the glucose moiety at the 7-hydroxyl position in this compound could alter its binding affinity and functional effects on the receptor. Therefore, the specific role of this compound as an AHR modulator remains an area requiring further dedicated research.

Modulation of Other Enzymatic Activities (e.g., COX-1, COX-2, AChE)

This compound has been evaluated for its ability to modulate the activity of several key enzymes involved in inflammation and neurotransmission.

Cyclooxygenase (COX-1 and COX-2): The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the synthesis of prostaglandins. biorxiv.org COX-2 is often upregulated at sites of inflammation. nih.gov this compound (Quercetin-7-O-β-D-glucopyranoside) has been shown to exert anti-inflammatory effects by modulating these enzymes. Specifically, at concentrations of 15 and 30 µg/ml, it reduces the protein levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW 264.7 cells stimulated by lipopolysaccharide (LPS). caymanchem.com In silico docking studies have also suggested that quercetin derivatives can interact with and inhibit both COX-1 and COX-2. biorxiv.org

Acetylcholinesterase (AChE): Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. nih.gov Studies investigating extracts from Gossypium herbaceam identified this compound as one of its flavonoid constituents and tested its AChE inhibitory activity. nih.govresearchgate.net The research found that this compound exhibited weak inhibition of AChE. nih.gov

The following table summarizes the inhibitory concentration (IC50) of this compound against AChE.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 52.3 | nih.gov |

| Huperzine A (Control) | Acetylcholinesterase (AChE) | 0.042 | nih.gov |

This table presents data on the half-maximal inhibitory concentration (IC50) of this compound against Acetylcholinesterase, with Huperzine A shown as a positive control for comparison.

Furthermore, molecular docking studies have indicated that Quercetin-7-O-glucoside (this compound) has a strong binding affinity for the acetylcholinesterase enzyme, suggesting it is a potential candidate for AChE inhibition. scielo.br

Antioxidant and Anti-inflammatory Mechanisms

Free Radical Scavenging Activity and Redox Modulation

This compound is recognized for its significant antioxidant properties, which are largely attributed to its molecular structure. caymanchem.commdpi.com Like other flavonoids, the presence of phenolic hydroxyl groups in its quercetin backbone allows it to donate hydrogen atoms or electrons, which effectively neutralizes free radicals and other reactive oxygen species (ROS). mdpi.com This free radical scavenging capability helps to mitigate oxidative stress, a condition linked to numerous chronic diseases. mdpi.comresearchgate.net

Studies have demonstrated the antioxidant potential of this compound through various assays. caymanchem.comnih.govdntb.gov.ua It shows activity in the oxygen radical absorbance capacity (ORAC) assay and can decrease the production of ROS induced by tert-butyl hydroperoxide in L-929 cells at concentrations as low as 0.25 and 1 µg/ml. caymanchem.com The antioxidant activity of this compound is also positively correlated with the total phenolic content (TPC) and total flavonoid content (TFC) in extracts where it is present. jetir.org This ability to scavenge free radicals is a key mechanism behind its protective effects. mdpi.com

The redox modulation activity of flavonoids is complex, involving the ability to not only scavenge radicals but also to influence cellular redox signaling pathways. mdpi.com The chemical structure of this compound, derived from quercetin, allows it to participate in redox reactions, which can convert highly reactive species into more stable, less harmful molecules. nih.gov

Metal Chelation Properties

In addition to direct radical scavenging, flavonoids can exert antioxidant effects by chelating metal ions. nih.gov Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical, through processes like the Fenton reaction. nih.govresearchgate.net By binding to these metal ions, flavonoids can form inert complexes that are unable to participate in these radical-generating reactions. nih.gov